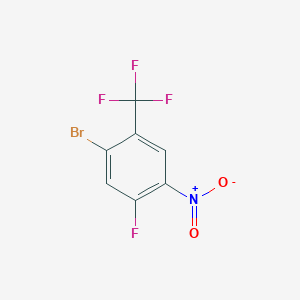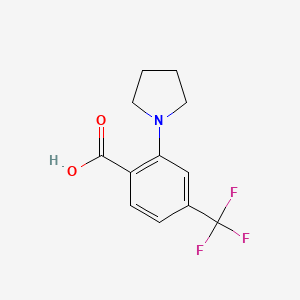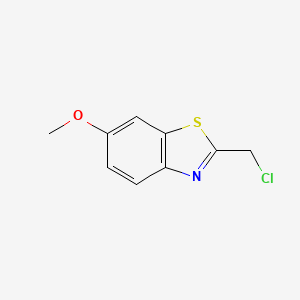![molecular formula C14H20N2O B1526799 [4-(4-Cyclopropylpiperazin-1-yl)phenyl]methanol CAS No. 1303477-83-9](/img/structure/B1526799.png)
[4-(4-Cyclopropylpiperazin-1-yl)phenyl]methanol
概要
説明
[4-(4-Cyclopropylpiperazin-1-yl)phenyl]methanol: is a chemical compound with the molecular formula C14H20N2O and a molecular weight of 232.33 g/mol It is characterized by the presence of a cyclopropylpiperazine moiety attached to a phenylmethanol group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [4-(4-Cyclopropylpiperazin-1-yl)phenyl]methanol typically involves the reaction of 4-(4-cyclopropylpiperazin-1-yl)benzaldehyde with a reducing agent such as sodium borohydride (NaBH4) to yield the desired methanol derivative . The reaction is usually carried out in an appropriate solvent like ethanol or methanol under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反応の分析
Types of Reactions:
Oxidation: [4-(4-Cyclopropylpiperazin-1-yl)phenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced further to form various derivatives, depending on the reducing agent used.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other oxidizing agents.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: Corresponding aldehydes or ketones.
Reduction: Further reduced derivatives.
Substitution: Substituted phenyl derivatives.
科学的研究の応用
Chemistry: In chemistry, [4-(4-Cyclopropylpiperazin-1-yl)phenyl]methanol is used as an intermediate in the synthesis of more complex molecules
Biology: The compound is studied for its potential biological activities. Researchers investigate its interactions with biological targets to understand its effects and potential therapeutic applications.
Medicine: In medicine, this compound is explored for its potential as a pharmacological agent. Its structural features suggest it may interact with specific receptors or enzymes, making it a candidate for drug development.
Industry: In the industrial sector, the compound can be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
作用機序
The mechanism of action of [4-(4-Cyclopropylpiperazin-1-yl)phenyl]methanol involves its interaction with specific molecular targets. The cyclopropylpiperazine moiety is known to interact with various receptors, potentially modulating their activity. This interaction can lead to changes in cellular signaling pathways, resulting in the observed biological effects .
類似化合物との比較
- [4-(4-Methylpiperazin-1-yl)phenyl]methanol
- [4-(4-Ethylpiperazin-1-yl)phenyl]methanol
- [4-(4-Phenylpiperazin-1-yl)phenyl]methanol
Comparison: Compared to its analogs, [4-(4-Cyclopropylpiperazin-1-yl)phenyl]methanol exhibits unique structural features due to the presence of the cyclopropyl groupFor instance, the cyclopropyl group may enhance the compound’s stability or alter its interaction with biological targets, making it distinct from other similar compounds .
特性
IUPAC Name |
[4-(4-cyclopropylpiperazin-1-yl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c17-11-12-1-3-13(4-2-12)15-7-9-16(10-8-15)14-5-6-14/h1-4,14,17H,5-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTVKFBKHUWPXKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCN(CC2)C3=CC=C(C=C3)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[2,2'-Binaphthalen]-6-ylboronic acid](/img/structure/B1526723.png)







![cyclopropyl-[1-(3-methoxy-propyl)-1H-indol-3-ylmethyl]-amine](/img/structure/B1526733.png)


